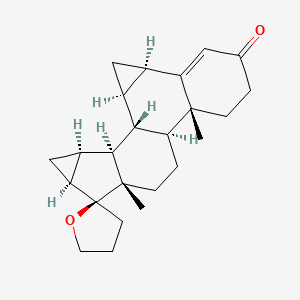
3-(2-(2-hydroxystyryl)-3,3-dimethyl-3H-indol-1-ium-1-yl)propane-1-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-(2-hydroxystyryl)-3,3-dimethyl-3H-indol-1-ium-1-yl)propane-1-sulfonate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the indolium family and is characterized by its indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of the sulfonate group enhances its solubility in water, making it a versatile compound for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(2-hydroxystyryl)-3,3-dimethyl-3H-indol-1-ium-1-yl)propane-1-sulfonate typically involves a multi-step process. One common method includes the condensation of 2-hydroxyacetophenone with 3,3-dimethylindole in the presence of a strong acid catalyst. This reaction forms the intermediate 2-(2-hydroxystyryl)-3,3-dimethylindole, which is then reacted with propane-1-sulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of solvent-free mechanochemical methods has also been explored to reduce the environmental impact of the synthesis process .
化学反応の分析
Types of Reactions
3-(2-(2-hydroxystyryl)-3,3-dimethyl-3H-indol-1-ium-1-yl)propane-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds in the styryl group can be reduced to single bonds.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 2-(2-oxostyryl)-3,3-dimethylindole.
Reduction: Formation of 2-(2-ethylstyryl)-3,3-dimethylindole.
Substitution: Formation of various substituted indolium derivatives depending on the nucleophile used.
科学的研究の応用
3-(2-(2-hydroxystyryl)-3,3-dimethyl-3H-indol-1-ium-1-yl)propane-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe for imaging biological systems due to its strong fluorescence properties.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
作用機序
The mechanism of action of 3-(2-(2-hydroxystyryl)-3,3-dimethyl-3H-indol-1-ium-1-yl)propane-1-sulfonate involves its interaction with specific molecular targets and pathways. The compound’s indole core allows it to interact with various enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain kinases involved in cell signaling pathways, leading to anti-cancer effects. Additionally, its ability to generate reactive oxygen species (ROS) under certain conditions contributes to its therapeutic properties .
類似化合物との比較
Similar Compounds
- 2-(2-(4-(diethylamino)-2-hydroxystyryl)-3,3-dimethyl-3H-indol-1-ium-1-yl)propane-1-sulfonate
- 3,3′-disulfanediyldi(1H-1,2,4-triazol-5-amine)
- 3-((3,4-dichloroisothiazol-5-yl)methoxy)benzo[d]
Uniqueness
Compared to similar compounds, 3-(2-(2-hydroxystyryl)-3,3-dimethyl-3H-indol-1-ium-1-yl)propane-1-sulfonate stands out due to its unique combination of a hydroxystyryl group and a sulfonate groupIts strong fluorescence properties also make it a valuable tool in biological imaging and organic electronics .
特性
分子式 |
C21H23NO4S |
|---|---|
分子量 |
385.5 g/mol |
IUPAC名 |
3-[2-[(E)-2-(2-hydroxyphenyl)ethenyl]-3,3-dimethylindol-1-ium-1-yl]propane-1-sulfonate |
InChI |
InChI=1S/C21H23NO4S/c1-21(2)17-9-4-5-10-18(17)22(14-7-15-27(24,25)26)20(21)13-12-16-8-3-6-11-19(16)23/h3-6,8-13H,7,14-15H2,1-2H3,(H,24,25,26) |
InChIキー |
YIVLCIYZFGXDBT-UHFFFAOYSA-N |
異性体SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=CC=CC=C3O)CCCS(=O)(=O)[O-])C |
正規SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC=CC=C3O)CCCS(=O)(=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


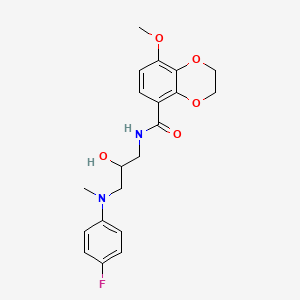
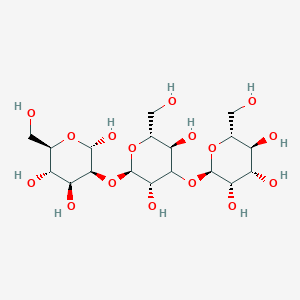
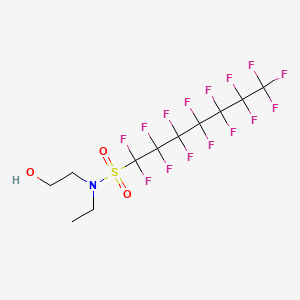
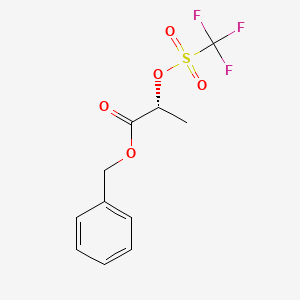
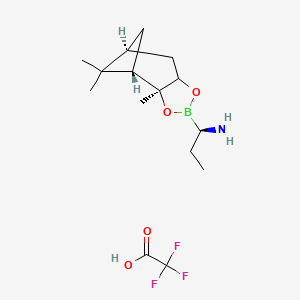
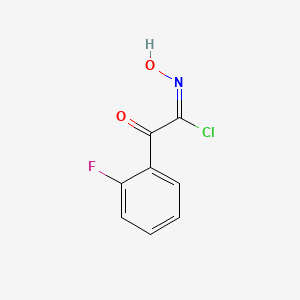
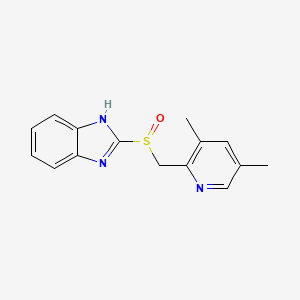
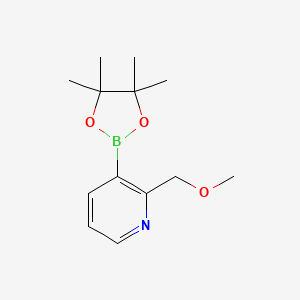
![Bis[[4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-[(2R,3R,4R,5S,6R)-6-acetyloxy-3,4-dihydroxy-5-[(E)-3-phenylprop-2-enoyl]oxyoxan-2-yl]oxy-2-(2-methylpropyl)butanedioate](/img/structure/B13409040.png)
![2-(Difluoromethyl)-2-methyl-1-oxaspiro[2.2]pentane](/img/structure/B13409042.png)

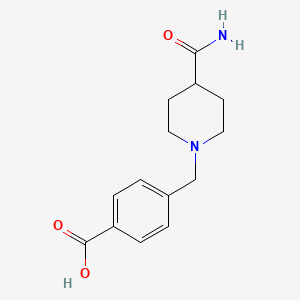
![1-[4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]-2-methoxyethanone Hydrochloride](/img/structure/B13409059.png)
